6-苯基己醛

描述

科学研究应用

,可以进行各种化学转化。研究人员利用它合成复杂分子,特别是在开发新型药物和农用化学品方面。

光化学

该化合物的结构使其能够参与光化学反应。 研究人员正在探索它在可见光介导的光氧化过程中的应用,这些过程是有机合成策略的一部分,旨在创造环境友好的反应途径 .

作用机制

Target of Action

This compound is a part of a collection of rare and unique chemicals used by early discovery researchers . The specific biological targets and their roles are yet to be fully understood and characterized.

Mode of Action

It’s worth noting that related compounds, such as substituted styrenes, undergo photo-oxidation by a singlet oxygen ene reaction . This reaction involves the combination of three components: air, visible light, and an organic dye . The resultant allyl hydroperoxides enable various functionalizations to alcohols, carbonyls, epoxides, triols, etc

Biochemical Pathways

Related compounds like 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate are involved in intramolecular aldol condensation reactions . These reactions are reversible and the preferred product is the thermodynamically controlled product

Result of Action

The photo-oxidation of related compounds results in various functionalizations to alcohols, carbonyls, epoxides, triols, etc

Action Environment

It’s worth noting that the photo-oxidation of related compounds involves the use of air, visible light, and an organic dye These factors could potentially influence the action of 6-Phenylhexanal

实验室实验的优点和局限性

The advantages of using 6-Phenylhexanal in lab experiments include its low cost, its relatively simple synthesis method, and its availability. However, there are also some limitations to using 6-Phenylhexanal in lab experiments, such as its flammability, its instability in the presence of light and air, and its potential toxicity.

未来方向

The potential future directions for 6-Phenylhexanal research include further investigation into its biochemical and physiological effects, its potential toxicity, and its potential applications in drug development. Additionally, further research into its mechanism of action and its potential interactions with other biomolecules could provide insight into its potential therapeutic applications. Finally, further research into its potential as a model compound for studying the reactivity of aldehydes with nucleophiles could lead to the development of new synthetic methods.

生化分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved

Cellular Effects

It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 6-Phenylhexanal is not well-defined. It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These potential mechanisms need to be confirmed through rigorous scientific investigation.

Dosage Effects in Animal Models

The effects of different dosages of 6-Phenylhexanal in animal models have not been reported in the literature . Future studies should investigate this aspect to understand any threshold effects, as well as any toxic or adverse effects at high doses.

属性

IUPAC Name |

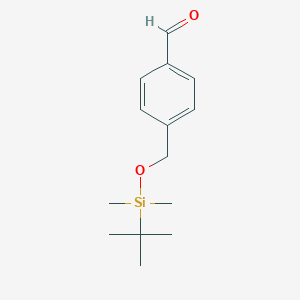

6-phenylhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-11H,1-2,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKODCDQZXMWJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

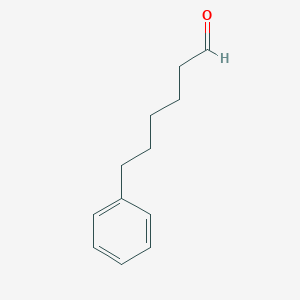

C1=CC=C(C=C1)CCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

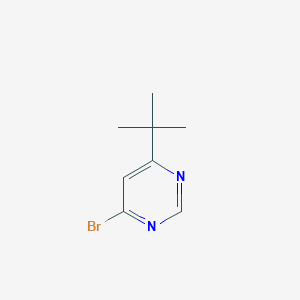

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B169397.png)

![2,3-Dihydrobenzo[b]oxepine](/img/structure/B169400.png)

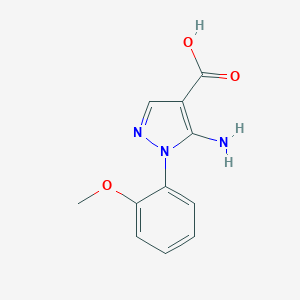

![ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B169407.png)